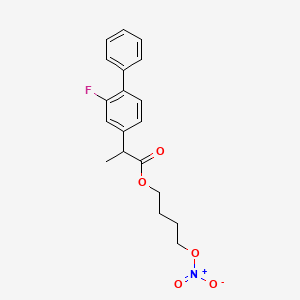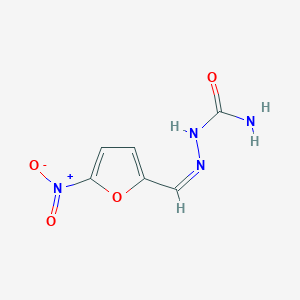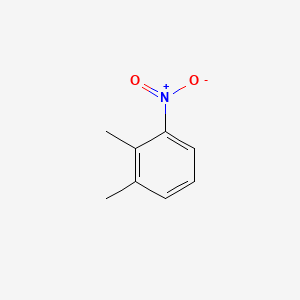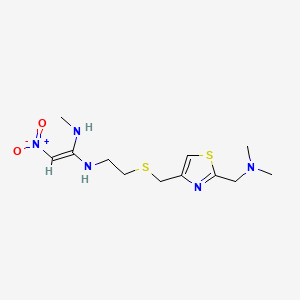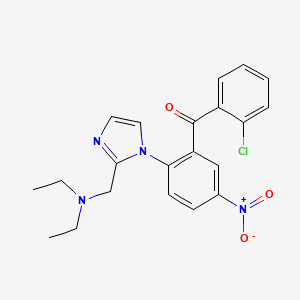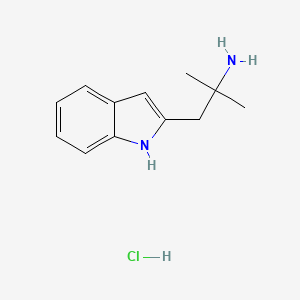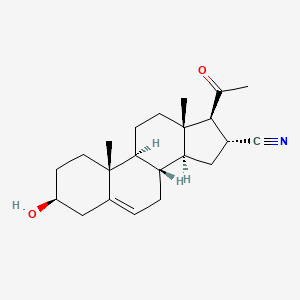
Pregnenolone carbonitrile
Overview
Description
Mechanism of Action
Target of Action
Pregnenolone carbonitrile is a synthetic, steroidal antiglucocorticoid and a pregnane X receptor (PXR) agonist . The nuclear pregnane X receptor (PXR) is an important component of the body’s adaptive defense mechanism against toxic substances .
Mode of Action
This compound acts as an activator of the pregnane X receptor (PXR), which is involved in inducing the synthesis of a unique cytochrome P450 peptide in hepatic microsomes of male rats . It is also known to prevent CB1 receptor agonists like tetrahydrocannabinol, the main active constituent in cannabis, from fully activating the CB1 .
Biochemical Pathways
The activation of PXR by this compound leads to the transcriptional activation of the MDR1 gene, resulting in the induction of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This process is part of the body’s defense mechanism against toxic substances .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this compound can significantly increase systemic clearance of certain drugs, such as dapsone, by inducing the expression of P-gp and cytochrome P450 3A .
Result of Action
The activation of PXR by this compound leads to increased expression of both Mdr1a/1b mRNA and P-gp protein in the intestine and the brain . This results in enhanced secretion of certain substances, contributing to the body’s defense mechanism against toxic substances .
Action Environment
The endocrine system plays a significant role in the action of this compound. It influences both specific and nonspecific responses of the organism to environmental stimuli .
Biochemical Analysis
Biochemical Properties
Pregnenolone Carbonitrile is involved in inducing the synthesis of a unique cytochrome P450 peptide in hepatic microsomes of male rats . It interacts with the pregnane X receptor (PXR), a nuclear receptor that is an important component of the body’s adaptive defense mechanism against toxic substances .
Cellular Effects
This compound has been found to inhibit the trans-differentiation of hepatic stellate cells and the extent of fibrosis caused by carbon tetrachloride treatment in vivo . In vitro, it directly inhibited hepatic stellate cell trans-differentiation to a pro-fibrogenic phenotype .
Molecular Mechanism
This compound exerts its effects through both PXR-dependent and PXR-independent mechanisms . It acts independently of the PXR in hepatic stellate cells, suggesting a PXR-independent antifibrogenic effect of this compound through a direct interaction with hepatic stellate cells .
Temporal Effects in Laboratory Settings
The effects of this compound on liver fibrogenesis were examined in rats chronically treated with carbon tetrachloride . This compound did not inhibit the hepatotoxicity of carbon tetrachloride, but it significantly inhibited the extent of fibrosis caused by carbon tetrachloride treatment .
Metabolic Pathways
This compound has been shown to mediate induction of hepatic cytochrome P450 3A, organic anion transporting peptide-2, and cholesterol 7α-hydroxylase, regulating both xenobiotic and bile acid homeostasis .
Preparation Methods
Pregnenolone 16α-carbonitrile is synthesized through a series of chemical reactions starting from pregnenoloneThis can be achieved through various organic reactions, including nitrile formation and subsequent functional group transformations . Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
Pregnenolone 16α-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the carbonitrile group or other functional groups present in the molecule.
Substitution: The carbonitrile group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pregnenolone 16α-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Pregnenolone 16α-carbonitrile is unique due to its specific structural modification at the 16α position, which confers distinct biological activities. Similar compounds include:
Pregnenolone: The parent compound without the carbonitrile group.
Mifepristone: Another antiglucocorticoid with different structural features.
Ketoconazole: An antifungal agent that also acts as a steroidogenesis inhibitor.
Dexamethasone: A glucocorticoid with potent anti-inflammatory properties.
Pregnenolone 16α-carbonitrile stands out due to its specific activation of the pregnane X receptor and its role in inducing cytochrome P450 enzymes .
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13(24)20-14(12-23)10-19-17-5-4-15-11-16(25)6-8-21(15,2)18(17)7-9-22(19,20)3/h4,14,16-20,25H,5-11H2,1-3H3/t14-,16-,17+,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBHRRMYCDQLJF-ZDNYCOCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037262 | |
| Record name | Pregnenolone carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434-54-4 | |
| Record name | Pregnenolone 16α-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnenolone carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnenolone carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGNENOLONE CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9WH84QAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pregnenolone Carbonitrile exert its effects on drug metabolism?
A: this compound (PCN) is a known inducer of cytochrome P450 (CYP450) enzymes, particularly those belonging to the CYP3A family. [, , ] While the exact mechanism of induction is complex and not fully elucidated, research suggests that PCN likely binds to the Pregnane X Receptor (PXR). [] This interaction subsequently activates PXR, leading to increased transcription of genes encoding CYP450 enzymes, ultimately resulting in enhanced drug metabolism. []
Q2: What is the impact of this compound on the pharmacokinetics of other drugs?
A: Due to its ability to induce CYP450 enzymes, particularly CYP3A, PCN can significantly alter the pharmacokinetics of co-administered drugs metabolized by these enzymes. [, , ] For instance, one study demonstrated that PCN pretreatment in rats significantly altered the pharmacokinetic profile of antipyrine, a drug primarily metabolized by CYP450 enzymes. [] Specifically, PCN increased the maximum clearance rate and decreased the half-life of antipyrine. [] Similarly, in mice, PCN pretreatment substantially induced the demethylation of misonidazole, indicative of increased CYP450 activity. []
Q3: Are there specific structural features of this compound that contribute to its inducing effects?
A: Research suggests that the structural features of PCN play a crucial role in its ability to induce specific CYP450 enzymes. For example, one study exploring the inductive effects of various erythromycin derivatives found that some displayed potent induction profiles resembling those of PCN, particularly regarding the induction of a specific CYP450 enzyme. [] This finding highlights the importance of specific structural motifs in mediating interactions with nuclear receptors like PXR and ultimately influencing the induction of specific CYP450 isoforms. [, ]
Q4: What are the potential implications of this compound's effects on drug metabolism for drug development and clinical practice?
A: Understanding the inductive effects of PCN is crucial for both drug development and clinical practice. For drug development, it emphasizes the need to investigate potential drug-drug interactions with compounds like PCN, especially for drugs metabolized by CYP450 enzymes. [, , ] In clinical settings, physicians should be aware of the potential for altered drug responses when co-administering medications with PCN, potentially requiring dosage adjustments or close monitoring of patients for efficacy and adverse effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


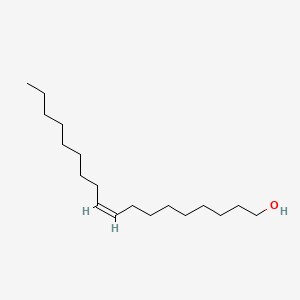

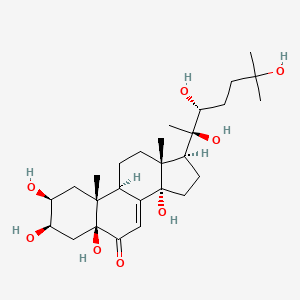
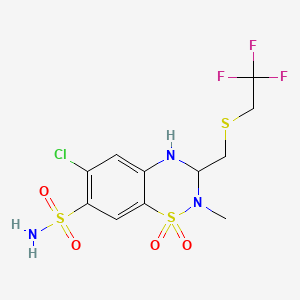
![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)
